molecular formula C18H28BClN2O3 B2365534 (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride CAS No. 955407-62-2

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride

Cat. No.: B2365534
CAS No.: 955407-62-2
M. Wt: 366.69
InChI Key: KGFACZAHAULJPC-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a piperazine ring, a boronic acid derivative, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the piperazine ring. One common synthetic route is the reaction of 4-methylpiperazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in the industrial production process to ensure the safe handling of chemicals and waste management.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives such as 4-methylpiperazine-1-ylphenol.

  • Reduction: : Piperazine derivatives such as 4-methylpiperazine.

  • Substitution: : Substituted boronic acids and their derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in biochemical assays and as a probe for studying biological processes.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both a piperazine ring and a boronic acid derivative. Similar compounds include:

  • Piperazine derivatives: : Compounds containing piperazine rings used in various pharmaceuticals.

  • Boronic acid derivatives: : Compounds with boronic acid groups used in organic synthesis and medicinal chemistry.

These similar compounds may have different applications and mechanisms of action, highlighting the uniqueness of (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride .

Biological Activity

The compound (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride (CAS No. 832114-06-4) is a synthetic organic molecule with potential pharmacological applications. Its unique structural features include a piperazine ring and a dioxaborolane moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H27BN2O3
  • Molecular Weight : 330.23 g/mol
  • IUPAC Name : 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
  • CAS Number : 832114-06-4

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts, primarily focusing on its interactions with biological targets and its potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds containing piperazine and boron functionalities can exhibit anticancer properties. For instance:

  • A study evaluated the inhibition of PD-L1 interactions by related compounds, showing significant effects on immune cell activation in vitro .
  • The dioxaborolane moiety is known for its ability to enhance the selectivity and potency of anticancer agents by modulating cellular signaling pathways.

2. Enzyme Inhibition

The compound has been analyzed for its potential as an enzyme inhibitor:

  • In a study on similar piperazine derivatives, compounds showed strong inhibition against acetylcholinesterase (AChE) and urease . The presence of the piperazine ring is often linked to enhanced enzyme inhibitory activity.

3. Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented:

  • Compounds with similar structural motifs demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess similar antibacterial properties.

Research Findings and Case Studies

Study Focus Findings
Konstantinidou et al. (2020)PD-L1 Binding AssayCompounds showed significant binding affinity to PD-L1; potential immune modulation .
Aziz-ur-Rehman et al. (2011)Enzyme InhibitionPiperazine derivatives exhibited strong AChE inhibitory activity; IC50 values indicating high potency .
Kumar et al. (2009)Anticancer PropertiesCompounds demonstrated cytotoxic effects on cancer cell lines; mechanism linked to apoptosis induction .

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic properties for similar compounds:

  • Absorption : High gastrointestinal absorption predicted based on molecular structure.
  • Safety Profile : Classified as irritants; caution is advised in handling due to potential corrosive effects .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3.ClH/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21;/h6-9H,10-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFACZAHAULJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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